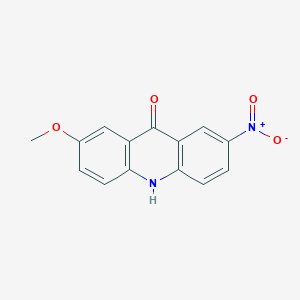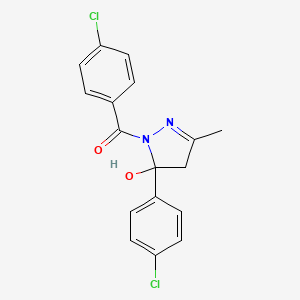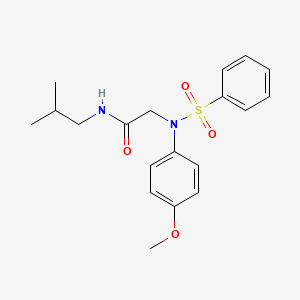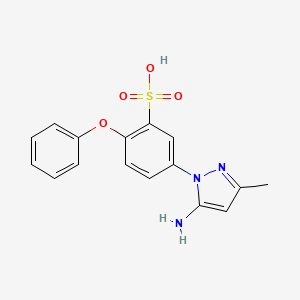![molecular formula C22H16ClN3OS B5022354 N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CPTH6, and it is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition by CPTH6 has shown promising results in various studies.
Mecanismo De Acción
CPTH6 works by inhibiting the activity of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, which is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in the regulation of gene expression, and its inhibition by CPTH6 leads to changes in cellular behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPTH6 are primarily due to its inhibition of this compound. This inhibition leads to changes in gene expression, which can have a wide range of effects on cellular behavior. In cancer cells, this inhibition leads to cell cycle arrest and apoptosis, while in neurons, it leads to protection from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPTH6 in lab experiments is its specificity for N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide. This specificity allows for the selective inhibition of this enzyme, without affecting other enzymes or cellular processes. However, one of the limitations of CPTH6 is its relatively low potency, which requires higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the study of CPTH6, including:
1. Further optimization of the synthesis method to improve the potency and selectivity of the compound.
2. Investigation of the potential applications of CPTH6 in other fields, such as immunology and infectious diseases.
3. Study of the pharmacokinetics and pharmacodynamics of CPTH6 in animal models, to determine its efficacy and safety.
4. Investigation of the potential synergistic effects of CPTH6 with other drugs, to enhance its therapeutic potential.
5. Development of more potent and selective inhibitors of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, based on the structure of CPTH6.
In conclusion, CPTH6 is a small molecule inhibitor of this compound, with potential applications in various fields of scientific research. Its inhibition of this compound leads to changes in gene expression, which can have a wide range of effects on cellular behavior. Further research is needed to fully understand the potential of CPTH6, and to develop more potent and selective inhibitors of this compound.
Métodos De Síntesis
The synthesis of CPTH6 involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the corresponding amide. Finally, the amide is reacted with 4-aminobenzoyl chloride to form CPTH6.
Aplicaciones Científicas De Investigación
CPTH6 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, CPTH6 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In neurodegenerative diseases, CPTH6 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In epigenetics, CPTH6 has been shown to inhibit the activity of N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide, which is involved in the regulation of gene expression. This inhibition has been shown to alter the expression of various genes, leading to changes in cellular behavior.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-17-11-5-7-13-19(17)24-21(27)16-10-4-6-12-18(16)25-22-26-20(14-28-22)15-8-2-1-3-9-15/h1-14H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWSBZTRYETCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)


![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B5022369.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
